4-(Benzyloxy)benzamide
Overview
Description
4-(Benzyloxy)benzamide is an organic compound with the molecular formula C14H13NO2 It is characterized by a benzamide core structure with a benzyloxy substituent at the para position
Mechanism of Action
Target of Action
The primary target of 4-(Benzyloxy)benzamide is the enzyme Diphtheria toxin-like ADP-ribosyltranferases (ARTD) 10 . This enzyme carries out mono-ADP-ribosylation of a range of cellular proteins, affecting their activities .
Mode of Action
This compound interacts with its target, ARTD10, by binding to it and inhibiting its function . This results in a decrease in the mono-ADP-ribosylation of cellular proteins .
Biochemical Pathways
The inhibition of ARTD10 by this compound affects several biochemical pathways. ARTD10 shuttles between the cytoplasm and nucleus, influencing signaling events in both compartments . These include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling and S phase DNA repair .
Pharmacokinetics
It has been found to be potent (ic50 = 230 nm) and selective
Result of Action
The result of this compound’s action is the rescue of cells from ARTD10-induced cell death . This is achieved through the inhibition of ARTD10, which when overexpressed, induces cell death .
Biochemical Analysis
Biochemical Properties
4-(Benzyloxy)benzamide plays a crucial role in biochemical reactions. It interacts with a range of cellular proteins, affecting their activities . Specifically, it has been found to inhibit the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10 . The nature of these interactions involves the compound binding to the enzyme, thereby influencing its function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting signaling events in both the cytoplasm and nucleus, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling . Furthermore, it impacts gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10, inhibiting its function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown stability and has demonstrated long-term effects on cellular function in in vitro or in vivo studies . For instance, it has been found to rescue HeLa cells from ARTD10-induced cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)benzamide typically involves the reaction of 4-benzyloxybenzonitrile with potassium hydroxide in tert-butanol, followed by refluxing the mixture . The reaction proceeds as follows:
- Dissolve 4-benzyloxybenzonitrile in tert-butanol.
- Add fine powder of potassium hydroxide to the solution.
- Reflux the reaction mixture for several hours.
- After completion, add brine solution and extract the product with ethyl acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid derivatives.
- Reduction of the amide group yields the corresponding amine.
- Substitution reactions yield various substituted benzamide derivatives.
Scientific Research Applications
4-(Benzyloxy)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(Phenoxy)benzamide: Similar structure but with a phenoxy group instead of a benzyloxy group.
4-(Methoxy)benzamide: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(Ethoxy)benzamide: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness: 4-(Benzyloxy)benzamide is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. The benzyloxy group provides a distinct steric and electronic environment compared to other similar compounds, potentially leading to different interactions with molecular targets and varied applications in research and industry.
Properties
IUPAC Name |
4-phenylmethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKRXFXJKMFKPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369404 | |
Record name | 4-Benzyloxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56442-43-4 | |
Record name | 4-Benzyloxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activity has been explored for 4-(Benzyloxy)benzamide derivatives?
A1: Research has investigated the anticonvulsant activity of this compound derivatives. [] Specifically, these compounds were tested in rodent models for their effects on maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (ScMet).
Q2: Were any of the tested this compound derivatives particularly promising as anticonvulsants?
A2: Yes, a 2N-methylaminoethanol derivative of this compound (compound II in the study) demonstrated notable anti-MES activity in mice. [] This compound showed a protective index (TD50/ED50) of 2.536, surpassing that of valproate, a known anticonvulsant drug. This finding suggests potential for further development of this specific derivative as a treatment for epilepsy.
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